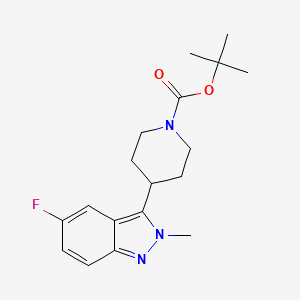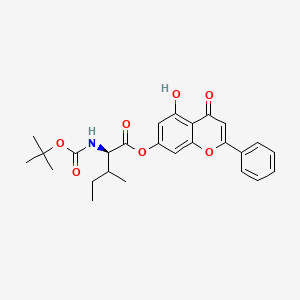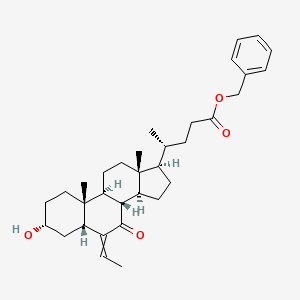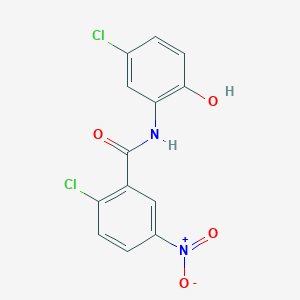
tert-butyl 4-(5-Fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(5-Fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C18H24FN3O2 and a molecular weight of 333.41 g/mol . This compound is notable for its indazole moiety, which is a significant heterocyclic system in natural products and drugs . Indazoles are known for their wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .
Preparation Methods
The synthesis of tert-butyl 4-(5-Fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of 2-azidobenzaldehydes with amines to form the indazole ring . This process can be catalyzed by transition metals such as copper or silver . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the tert-butyl ester group . Industrial production methods often involve optimized reaction conditions to maximize yield and minimize byproducts .
Chemical Reactions Analysis
tert-Butyl 4-(5-Fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the indazole ring to indoline derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the indazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 4-(5-Fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-Fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The indazole moiety can act as an inhibitor of enzymes such as phosphoinositide 3-kinase δ, which is involved in various cellular pathways . This inhibition can lead to antiproliferative and anti-inflammatory effects .
Comparison with Similar Compounds
tert-Butyl 4-(5-Fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate can be compared with other indazole derivatives such as:
- tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-((5-fluoro-4-(2-methyl-3-(prop-1-en-2-yl)-2H-indazol-5-yl)pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the indazole and piperidine rings in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C18H24FN3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl 4-(5-fluoro-2-methylindazol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24FN3O2/c1-18(2,3)24-17(23)22-9-7-12(8-10-22)16-14-11-13(19)5-6-15(14)20-21(16)4/h5-6,11-12H,7-10H2,1-4H3 |
InChI Key |
VIEVCOSSKIVSMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=C(C=CC3=NN2C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dibromophenoxy)-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B12451596.png)
![N'-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B12451604.png)

![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide](/img/structure/B12451615.png)

![methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12451623.png)
![N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide](/img/structure/B12451624.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B12451627.png)
![5-[(4-Butoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B12451631.png)

![2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12451638.png)
![9-(4-fluorophenyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione](/img/structure/B12451640.png)


